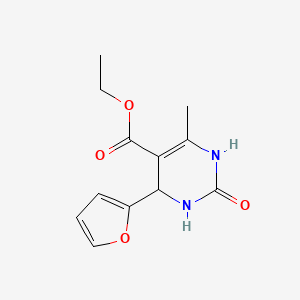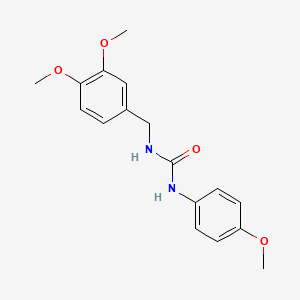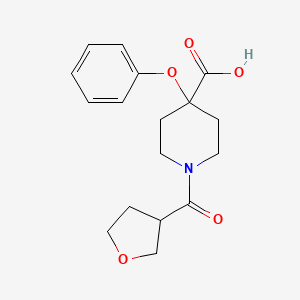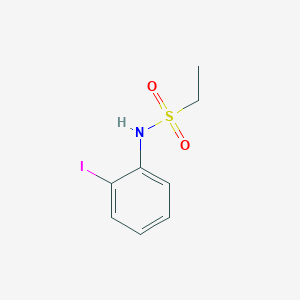![molecular formula C19H23N3O4 B5463807 1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5463807.png)
1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPPA and has been the subject of numerous scientific research studies due to its potential therapeutic applications.
Wirkmechanismus
MPPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation. MPPA also inhibits the activity of certain proteins involved in the regulation of cell growth and division, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
MPPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. MPPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPPA has been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPPA is its potential as a multi-targeted therapy for various diseases due to its ability to inhibit multiple enzymes and proteins involved in different pathways. However, one of the limitations of MPPA is its low solubility in water, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are numerous future directions for the research of MPPA. One potential direction is the development of more effective formulations for the administration of MPPA. Another direction is the investigation of MPPA's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of MPPA and its potential therapeutic applications.
Synthesemethoden
The synthesis of MPPA involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with 3-(4-bromophenyl)propanoic acid, followed by the addition of 4-(4-chlorophenoxy)piperidine. The resulting product is then purified to obtain MPPA.
Wissenschaftliche Forschungsanwendungen
MPPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. MPPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(4-methylpyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-15-13-20-22(14-15)10-7-17(23)21-11-8-19(9-12-21,18(24)25)26-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZMQMHLSPFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)

![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)

![(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-(3-phenoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5463761.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5463766.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-dimethylnicotinamide](/img/structure/B5463775.png)


![ethyl 2-[5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5463814.png)

![3-{2-[cyclopropyl(ethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5463829.png)